Diethyl 2-(9H-fluoren-9-yl)malonate
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Overview
Description
Diethyl 2-(9H-fluoren-9-yl)malonate is an organic compound with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol It is a derivative of malonic acid and features a fluorenyl group attached to the malonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(9H-fluoren-9-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of fluorenone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(9H-fluoren-9-yl)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl alcohols.
Substitution: The malonate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl alcohols.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(9H-fluoren-9-yl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(9H-fluoren-9-yl)malonate involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonate derivative without the fluorenyl group.
Fluorenone: A related compound with a ketone functional group instead of the malonate ester.
Fluorenylmethanol: A reduced form of fluorenone with an alcohol group.
Uniqueness
Diethyl 2-(9H-fluoren-9-yl)malonate is unique due to the presence of both the fluorenyl and malonate moieties, which confer distinct reactivity and potential for diverse applications. Its structure allows for the formation of various derivatives and complexes, making it a versatile compound in synthetic chemistry and catalysis.
Properties
CAS No. |
76765-79-2 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
diethyl 2-(9H-fluoren-9-yl)propanedioate |
InChI |
InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
ZXUJOWGOAYXFAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC |
Origin of Product |
United States |
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